N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzofuran ring, a carboxamide group, and a difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like manganese dioxide for oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dry dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group and the benzofuran ring are key structural elements that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Similar in structure but with a triazinyl moiety instead of a benzofuran ring.
2-chloro-1-(3,4-difluorophenyl)ethanone: Contains a difluorophenyl group but differs in the core structure.
Uniqueness
N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a difluorophenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-2-3-8-17(25)24-18-13-6-4-5-7-16(13)27-19(18)20(26)23-12-9-10-14(21)15(22)11-12/h4-7,9-11H,2-3,8H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYRPLCJZHFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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